Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with the CAS Number: 877060-48-5 . It has a molecular weight of 344.15 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s IUPAC name is tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate .Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. They are instrumental in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal as they represent the structural motif of numerous natural products and therapeutically relevant compounds. This methodology highlights the critical role of tert-butyl groups in facilitating the creation of complex molecular architectures with significant biological and pharmaceutical potential (Philip et al., 2020).
Coordination Chemistry and Properties
The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been reviewed extensively. These studies encompass the preparation procedures and properties of free organic compounds, their protonated and/or deprotonated forms, and their complex compounds. Such reviews are crucial for identifying areas of potential interest for future investigations, including unknown analogues of the aforementioned compound class (Boča et al., 2011).
Interaction with Metals
Research on the influence of metals on the electronic system of biologically significant molecules, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has provided insights into how metals can perturb and stabilize the electronic systems of ligands. This understanding is fundamental for the physico-chemical characterization of interactions between such compounds and biological targets, potentially guiding the development of molecules with specific reactivities and affinities for enzymes (Lewandowski et al., 2005).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUSJHYRNBFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722866 |
Source
|
Record name | tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate | |
CAS RN |
877060-48-5 |
Source
|
Record name | 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877060-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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